L-Threonine-13C

描述

L-Threonine-13C is a stereoisomer of 3-amino-2-hydroxybutanoic acid, which is a non-proteinogenic amino acid

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonine-13C can be achieved through several methods. One common approach involves the stereospecific reactions from D-gulonic acid γ-lactone and D-glucono-δ-lactone . These reactions typically involve the use of epoxides and chiral amino-alcohols, which can be obtained from sugars via a series of selective transformations.

Industrial Production Methods

The use of flow microreactor systems for the direct introduction of functional groups, such as tert-butoxycarbonyl, into organic compounds has been explored for related compounds .

化学反应分析

Types of Reactions

L-Threonine-13C undergoes various types of chemical reactions, including:

Oxidation: This reaction can be used to convert the hydroxyl group into a carbonyl group.

Reduction: The amino group can be reduced to form different amine derivatives.

Substitution: The hydroxyl and amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a keto acid, while reduction of the amino group can produce various amine derivatives.

科学研究应用

Metabolic Studies

L-Threonine-13C is instrumental in metabolic studies, particularly in understanding amino acid metabolism and protein synthesis. By using this isotopically labeled amino acid, researchers can trace metabolic pathways and quantify the incorporation of threonine into proteins.

Case Study:

In a study involving Escherichia coli, researchers utilized this compound to investigate amino acid uptake mechanisms. The study identified key transport systems and their roles in threonine metabolism, demonstrating how this compound can help elucidate complex metabolic networks .

Protein Structure and Function Studies

The incorporation of this compound into proteins allows for advanced NMR spectroscopy studies, which provide insights into protein dynamics and interactions.

Data Table: Protein Dynamics Analysis Using this compound

Drug Discovery and Development

This compound is also valuable in drug discovery processes, particularly in the development of therapeutics targeting metabolic pathways involving threonine.

Case Study:

Research has shown that supplementation with L-threonine can enhance healthspan by modulating cellular pathways related to aging and oxidative stress. This suggests potential therapeutic avenues for age-related diseases . The use of this compound in such studies allows for precise tracking of metabolic changes induced by drug candidates.

Nutritional Studies

This compound has applications in nutritional research, particularly in determining dietary requirements for threonine among different populations.

Case Study:

A study conducted on young men utilized the indicator amino acid oxidation method to assess threonine requirements, revealing that the current WHO estimates may be underestimated . The incorporation of this compound allowed for accurate measurement of threonine oxidation rates under varying dietary conditions.

Biochemical Pathway Elucidation

The compound is crucial in elucidating biochemical pathways involving threonine, such as its conversion to other amino acids or metabolites.

Data Table: Biochemical Pathways Involving this compound

作用机制

The mechanism of action of L-Threonine-13C involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as proteases, by binding to their active sites and preventing substrate access . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Similar Compounds

(2R,3R)-2-amino-3-hydroxybutanoic acid: Another stereoisomer with different biological activity and properties.

(2S,3S)-2-amino-3-hydroxybutanoic acid:

(2S,3R)-2-amino-3-(benzyloxy)butanoic acid: A derivative with a benzyloxy group that can be used in different synthetic applications.

Uniqueness

The uniqueness of L-Threonine-13C lies in its specific stereochemistry, which can impart distinct biological and chemical properties. This makes it valuable for the synthesis of stereochemically pure compounds and for studying the effects of stereochemistry on biological activity.

生物活性

L-Threonine-13C is a stable isotope-labeled form of the amino acid L-threonine, which plays a crucial role in various biological processes. This article explores its biological activity, including its metabolic pathways, physiological effects, and potential applications in research and medicine.

Overview of L-Threonine

L-Threonine is an essential amino acid that is crucial for protein synthesis, immune function, and the production of other amino acids. It participates in the synthesis of glycine and serine and serves as a precursor for several metabolites involved in critical biochemical pathways.

Metabolism of this compound

This compound is utilized in metabolic studies to trace pathways due to its isotopic labeling. The metabolism of L-threonine involves several key enzymes:

- Threonine Deaminase : Converts threonine to α-ketobutyrate.

- Threonine Synthase : Converts homoserine to threonine.

- Threonine Kinase : Phosphorylates threonine to regulate its activity.

The incorporation of 13C into metabolic studies allows researchers to track the flow of carbon through metabolic pathways, providing insights into amino acid metabolism and energy production.

Biological Activity and Physiological Effects

Research has demonstrated several biological activities associated with L-threonine, particularly in model organisms such as Caenorhabditis elegans:

- Healthspan Promotion : Studies indicate that L-threonine supplementation can enhance healthspan by modulating ferroptosis through ferritin-dependent mechanisms. This suggests a role in aging and stress response pathways .

- Amino Acid Transport : The transport mechanisms for L-threonine have been characterized in Escherichia coli, where specific transporters like YifK and BrnQ play significant roles in threonine uptake. YifK functions as a high-affinity permease, while BrnQ acts as a low-affinity, high-flux transporter .

- Protein Synthesis : As an essential amino acid, L-threonine is vital for protein synthesis. Its isotopic form can be used to label proteins during expression studies, aiding in the understanding of protein dynamics and interactions .

Case Study 1: Threonine's Role in Aging

In a study involving C. elegans, researchers found that dietary supplementation with L-threonine led to increased lifespan and improved healthspan. The mechanism was linked to the inhibition of threonine dehydrogenase, which affects metabolic pathways related to aging .

Case Study 2: Transport Mechanisms in E. coli

A comprehensive analysis of threonine uptake mechanisms in E. coli revealed that the disruption of known transporters (YifK and BrnQ) significantly affected threonine accumulation. This study provided insights into the redundancy and specificity of amino acid transport systems .

Table 1: Key Enzymes Involved in L-Threonine Metabolism

| Enzyme | Function | Pathway Involvement |

|---|---|---|

| Threonine Deaminase | Converts threonine to α-ketobutyrate | Amino acid catabolism |

| Threonine Synthase | Converts homoserine to threonine | Amino acid biosynthesis |

| Threonine Kinase | Phosphorylates threonine | Regulation of threonine activity |

Table 2: Biological Effects of L-Threonine Supplementation

属性

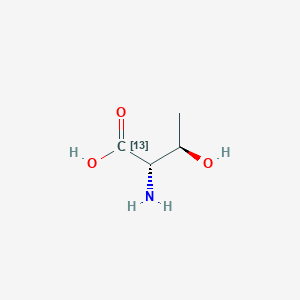

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy(113C)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVYJQAPQTCCC-KOYMSRBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]([13C](=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584435 | |

| Record name | L-(1-~13~C)Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81202-08-6 | |

| Record name | L-(1-~13~C)Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。